molecular formula C10H20ClNO2 B2996959 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2260933-18-2

5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2996959
CAS No.: 2260933-18-2
M. Wt: 221.73
InChI Key: NPLROSUOYOEPPM-UHFFFAOYSA-N
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Description

5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride (CAS 2260933-18-2) is a substituted piperidine derivative offered as a key chemical building block for research and development . Piperidine rings are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . This compound serves as a versatile precursor or intermediate in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecules with potential biological activity. The tert-butyl group introduces significant steric bulk and can influence the molecule's lipophilicity and metabolic stability, making it a valuable feature in the development of new active compounds. The hydrochloride salt form improves the compound's stability and handling properties. As a functionalized piperidine, its applications in research include use as a scaffold in the synthesis of potential pharmacologically active molecules, such as enzyme inhibitors or receptor ligands . Researchers utilize this and related piperidine compounds in the exploration of new treatments for various conditions . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-tert-butylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLROSUOYOEPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(NC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride typically involves the reaction of tert-butylamine with piperidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Hydroxy-substituted Analogs
  • (2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid Hydrochloride (CAS 154428-33-8): Molecular Formula: C₆H₁₂ClNO₃ Key Differences: Replaces the tert-butyl group with a hydroxyl group, increasing polarity and reducing steric bulk. This enhances water solubility but may reduce membrane permeability compared to the tert-butyl analog .
Aromatic and Heterocyclic Substituents
  • The lack of a tert-butyl group reduces hydrophobicity, altering binding affinity in receptor-targeted applications .

Ring Size Variations

Pyrrolidine Derivatives
  • (2S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride: Molecular Formula: C₆H₁₁NO₂·HCl Key Differences: A 5-membered pyrrolidine ring instead of piperidine.

Stereochemical Variations

  • rac-(2R,5R)-5-Tert-butylpiperidine-2-carboxylic Acid Hydrochloride: Molecular Formula: C₁₀H₁₈ClNO₂ (estimated) Key Differences: Racemic mixture vs. enantiopure forms. Enantiomers may exhibit divergent biological activities due to stereospecific interactions with targets .

Physicochemical Properties and Stability

Molecular Weight and Solubility

Compound Molecular Weight Solubility (Predicted) Key Substituent
5-Tert-butylpiperidine-2-carboxylic acid hydrochloride ~220–250 g/mol Low (hydrophobic) Tert-butyl
(2R,5R)-5-Hydroxy analog 181.62 g/mol Moderate Hydroxyl
1-(5-Chloropyridinyl) analog 277.15 g/mol Moderate Chloropyridinyl
  • Stability : Hydrochloride salts generally exhibit improved stability in acidic environments compared to free bases (e.g., Nicardipine Hydrochloride’s acid stability ).

Biological Activity

5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride (CAS No. 2260933-18-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its interactions with enzymes, potential therapeutic uses, and relevant research findings.

This compound is a derivative of piperidine characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C10H19NO2HClC_{10}H_{19}NO_2\cdot HCl, and it exists as a hydrochloride salt, which enhances its solubility and stability in biological systems . The structural features contribute to its unique steric and electronic properties, making it suitable for various scientific applications.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes, which is crucial for understanding its pharmacological properties. The compound's interactions with biological targets suggest potential roles in drug development, particularly in synthesizing compounds with significant therapeutic relevance .

Enzyme Inhibition

Several studies have investigated the enzyme inhibition properties of this compound. The compound has shown promise in inhibiting enzymes involved in various metabolic pathways. For example:

  • Enzyme Targeting : It has been demonstrated to interact with specific enzymes that play critical roles in metabolic processes, potentially leading to therapeutic applications in conditions like cancer and metabolic disorders .
  • Case Study : A study highlighted its effectiveness as an inhibitor of certain proteases, suggesting a mechanism that could be leveraged for therapeutic interventions against diseases where these enzymes are upregulated .

Cellular Effects

The compound may influence various cellular processes through its molecular interactions. Preliminary findings indicate that it could modulate signaling pathways associated with cell proliferation and apoptosis. This modulation could be beneficial in developing treatments for diseases characterized by uncontrolled cell growth, such as cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Piperidine-2-carboxylic acidLacks tert-butyl groupSimpler structure, less steric hindrance
N-Methylpiperidine-2-carboxylic acidContains a methyl groupDifferent steric properties affecting reactivity
Piperidine-3-carboxylic acidCarboxylic acid group at 3-positionPositional isomer with distinct chemical behavior

The presence of the tert-butyl group in this compound enhances its steric hindrance and electronic properties, setting it apart from these similar compounds .

Research Findings and Future Directions

Ongoing research continues to explore the full range of biological activities associated with this compound. Key findings include:

  • Pharmacological Potential : Its potential as a precursor in drug synthesis is being investigated, particularly for developing new therapeutic agents targeting metabolic and proliferative diseases .
  • Safety and Toxicity : Preliminary toxicity studies suggest that the compound exhibits low toxicity profiles, making it a candidate for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride in research samples?

  • Methodology : Reverse-phase HPLC with UV detection is commonly employed. Key parameters include:

  • Mobile phase : Phosphate buffer (pH 3.0) and methanol (70:30 v/v) .
  • Flow rate : 1 mL/min .
  • Detection wavelength : 207–210 nm (optimized for piperidine derivatives) .
  • Calibration : Linear range of 1–10 µg/mL with R² > 0.999 .
    • Validation : Recovery rates (98–102%) and precision (RSD < 1.5%) should be confirmed using spiked samples .

Q. How is 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride synthesized, and what are critical purification steps?

  • Synthesis : Multi-step reactions involving tert-butyl group introduction via nucleophilic substitution, followed by piperidine ring closure. A typical protocol includes:

  • Step 1 : Condensation of tert-butyl bromide with a piperidine precursor under acidic conditions (1,4-dioxane, 50°C, 24 h) .
  • Step 2 : Hydrochloride salt formation using HCl in anhydrous ethanol .
    • Purification : Recrystallization from ethanol/water mixtures (80:20) to achieve >98% purity .

Q. What safety protocols are recommended for handling this compound?

  • Hazards : Irritant to eyes/skin; may release HCl vapors under heat .
  • PPE : Gloves, lab coat, and goggles. Use in a fume hood for large-scale reactions .
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Q. How is structural elucidation performed for this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm tert-butyl (δ 1.2–1.4 ppm) and piperidine ring protons (δ 3.0–3.5 ppm) .
  • Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 230.2 and HCl adducts .
  • XRD : Crystallography to resolve stereochemistry (if chiral centers are present) .

Advanced Research Questions

Q. How can reaction yields be optimized for the tert-butyl substitution step?

  • Factors affecting yield :

  • Catalyst : Palladium acetate with XPhos ligand improves coupling efficiency (40–100°C, inert atmosphere) .
  • Solvent : Anhydrous acetonitrile reduces side reactions (e.g., hydrolysis) .
  • Stoichiometry : 1.2:1 molar ratio of tert-butyl precursor to piperidine derivative minimizes unreacted starting material .
    • Data contradiction resolution : If yields drop unexpectedly, analyze for moisture content (via Karl Fischer titration) or ligand degradation (TLC monitoring) .

Q. What strategies ensure stability of 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride in aqueous solutions?

  • Degradation pathways : Hydrolysis of the tert-butyl group under acidic/alkaline conditions .
  • Stabilization :

  • pH control : Buffered solutions (pH 4–6) minimize degradation .
  • Lyophilization : Freeze-dried formulations retain >95% potency for 12 months at −20°C .
    • Analytical monitoring : Use forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

Q. How can chiral impurities be resolved in enantiomeric mixtures of this compound?

  • Chiral HPLC : Use a Chiralpak® IG-3 column with n-hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid .
  • Circular dichroism (CD) : Monitor optical activity at 220–250 nm to confirm enantiopurity .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid for enantiomer separation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina with piperidine ring as a hydrogen bond donor/acceptor .
  • MD simulations : AMBER force fields to assess binding stability with receptor pockets (e.g., GPCRs) .
  • ADMET prediction : SwissADME for bioavailability and blood-brain barrier penetration .

Q. How are trace impurities profiled in bulk synthesis batches?

  • LC-MS/MS : QTOF-MS to identify impurities (e.g., de-tert-butyl analogs or oxidation byproducts) .
  • Thresholds : ICH guidelines recommend <0.15% for unidentified impurities .
  • Isolation : Prep-HPLC with C18 columns for impurity collection and NMR characterization .

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